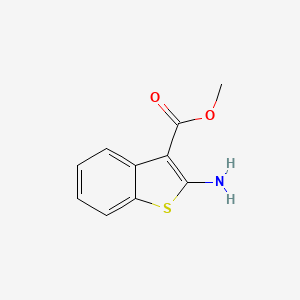

Methyl 2-amino-1-benzothiophene-3-carboxylate

説明

Historical Context and Discovery

The discovery and development of this compound is intrinsically linked to the broader historical evolution of thiophene chemistry and the groundbreaking work on aminothiophene synthesis. The foundational understanding of benzothiophene derivatives emerged from early investigations into sulfur-containing heterocycles, which began gaining prominence in organic chemistry during the early twentieth century. A pivotal moment in this field occurred in 1960 when German chemist Karl Gewald developed the revolutionary three-component reaction that would later bear his name, providing a versatile synthetic pathway to 2-aminothiophene derivatives. This reaction represented a significant advancement over previous methodologies, which often involved complex multi-step processes with limited yields and difficult starting material preparation.

The Gewald reaction's introduction marked a paradigm shift in heterocyclic chemistry, enabling researchers to access previously challenging benzothiophene scaffolds through a single, efficient transformation. Prior to this breakthrough, synthetic approaches to 2-aminothiophenes relied heavily on the Benary method from 1910, which involved the multi-step reaction of ethyl 4-chloro-2-cyano-3-oxobutanoate and required harsh conditions with moderate success. The development of the Gewald methodology provided chemists with unprecedented access to diverse aminobenzothiophene structures, including this compound, through the condensation of ketones with alpha-cyanoesters in the presence of elemental sulfur and suitable bases.

The historical significance of this compound extends beyond its synthetic accessibility to encompass its role in advancing medicinal chemistry research. Early investigations revealed that benzothiophene derivatives possessed remarkable biological activities, spurring extensive research into their therapeutic potential. The compound's discovery coincided with a growing recognition of heterocyclic chemistry's importance in drug development, as pharmaceutical researchers began to appreciate the unique properties that sulfur-containing aromatic systems could impart to bioactive molecules. This historical context established this compound as both a synthetic target and a valuable intermediate for accessing more complex therapeutic agents.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable importance within the broader landscape of heterocyclic chemistry, serving as both a representative example of benzothiophene derivatives and a versatile synthetic intermediate for complex molecule construction. The compound's structural classification places it within the category of amino carboxylates, specifically as an ethyl ester of a substituted amino acid, while its broader classification encompasses heterocyclic compounds characterized by the presence of sulfur atoms within the aromatic ring system. This unique combination of functional groups creates a molecule with exceptional reactivity profiles and diverse synthetic applications.

The benzothiophene core structure represents a fused bicyclic system containing both benzene and thiophene rings, which imparts distinctive electronic properties that significantly influence the compound's chemical behavior. The presence of the sulfur atom within the heterocyclic framework creates unique electronic distributions that enhance the molecule's ability to participate in various chemical transformations. The amino group positioned at the second carbon provides nucleophilic reactivity, while the carboxylate ester at the third position offers electrophilic sites for further functionalization. This complementary reactivity pattern makes the compound exceptionally valuable for constructing complex molecular architectures through sequential chemical modifications.

Recent advances in heterocyclic chemistry have demonstrated the compound's utility in developing novel synthetic methodologies and accessing previously challenging molecular targets. Research has shown that this compound can undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and cyclization reactions, making it a versatile platform for diversity-oriented synthesis. The compound's significance extends to its role in modern drug discovery programs, where its structural features serve as privileged scaffolds for developing therapeutically active molecules. Studies have indicated potential antimicrobial and antiproliferative activities, highlighting its relevance in medicinal chemistry applications.

Table 1: Key Structural and Physical Properties of this compound

Benzothiophene Derivatives in Scientific Research

Benzothiophene derivatives, exemplified by this compound, have emerged as a cornerstone of contemporary scientific research across multiple disciplines, ranging from synthetic organic chemistry to pharmaceutical development and materials science. The unique structural characteristics of these compounds, particularly their sulfur-containing aromatic systems combined with diverse functional groups, have positioned them as invaluable tools for investigating biological processes and developing novel therapeutic interventions. Research has consistently demonstrated that benzothiophene scaffolds exhibit remarkable versatility in medicinal chemistry applications, serving as key structural elements in numerous biologically active compounds.

The pharmaceutical relevance of benzothiophene derivatives has been extensively documented through their incorporation into various therapeutic agents and drug discovery programs. Notable examples include olanzapine, an atypical antipsychotic medication, and tinoridine, a non-steroidal anti-inflammatory drug, both of which feature 2-aminothiophene structural motifs that are closely related to the benzothiophene framework. These successful pharmaceutical applications have validated the therapeutic potential of benzothiophene derivatives and stimulated ongoing research efforts to explore their biological activities further. Studies have revealed that these compounds can function as allosteric modulators, enzyme inhibitors, and receptor agonists, demonstrating their broad spectrum of biological activities.

Contemporary research initiatives have expanded the applications of benzothiophene derivatives beyond traditional pharmaceutical development to encompass emerging areas such as chemical biology and biomarker discovery. Recent investigations have explored their potential as pan-serotype dengue virus inhibitors, antimicrobial agents, and antiproliferative compounds, highlighting their continued relevance in addressing modern health challenges. The compound this compound specifically has been investigated for its antibacterial properties, with studies suggesting that it may interfere with bacterial metabolic pathways involving amines. Additionally, research has demonstrated the utility of benzothiophene derivatives in developing selective enzyme inhibitors, such as those targeting human inhibitor of nuclear factor kappa-B kinase 2, which represents a significant advancement in inflammatory disease research.

Table 2: Biologically Active Benzothiophene Derivatives in Pharmaceutical Research

The synthetic accessibility of benzothiophene derivatives through established methodologies, particularly the Gewald reaction, has facilitated extensive structure-activity relationship studies and enabled researchers to systematically explore the impact of structural modifications on biological activity. These investigations have revealed critical insights into the molecular features responsible for specific biological activities, providing valuable guidance for rational drug design efforts. The ability to introduce diverse substituents at various positions within the benzothiophene framework has proven particularly valuable for optimizing pharmacological properties and developing compounds with improved therapeutic profiles.

特性

IUPAC Name |

methyl 2-amino-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-13-10(12)8-6-4-2-3-5-7(6)14-9(8)11/h2-5H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUQQDOKKXZCNOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC2=CC=CC=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432195 | |

| Record name | methyl 2-amino-1-benzothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92539-88-3 | |

| Record name | methyl 2-amino-1-benzothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Cyclization of 2-Halobenzonitriles with Methyl Thioglycolate under Microwave Irradiation

One of the most efficient and rapid methods to prepare 3-aminobenzo[b]thiophenes, including methyl 2-amino-1-benzothiophene-3-carboxylate derivatives, employs microwave-assisted cyclization of 2-halobenzonitriles with methyl thioglycolate in the presence of triethylamine in DMSO solvent.

- Reaction conditions: Microwave irradiation at 130 °C.

- Reagents: 2-halobenzonitriles, methyl thioglycolate, triethylamine.

- Yields: High, ranging between 58% and 96%.

- Advantages: Fast reaction kinetics, metal-free conditions, and high yield.

- Mechanism: The reaction involves nucleophilic substitution of halide by the thiol group followed by intramolecular cyclization to form the benzothiophene ring with an amino group at position 2 and methyl ester at position 3.

This method has been successfully applied to synthesize pharmacologically relevant scaffolds and is adaptable for various substitutions on the benzothiophene core.

Esterification of Benzo[b]thiophene-3-carboxylic Acid Derivatives

Another common approach starts from benzo[b]thiophene-3-carboxylic acid or its amino-substituted analogs, which are esterified to the methyl ester using standard coupling reagents.

- Typical reagents: 1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDCI), 4-Dimethylaminopyridine (DMAP), and methanol or anhydrous ethanol.

- Solvent: Dichloromethane (DCM).

- Reaction conditions: Room temperature stirring for several hours (e.g., ~7.75 h).

- Work-up: Extraction with ethyl acetate, washing with saturated NaCl, drying over anhydrous sodium sulfate, and purification by column chromatography.

- Yields: Typically high, around 86% for methyl ester formation.

This method allows for the selective preparation of methyl esters from carboxylic acids while preserving the amino group at position 2, facilitating further functionalization.

Amide Formation via Coupling Reactions Using Carbodiimides or HATU

For derivatives involving amide linkages, the amino group at position 2 can be coupled with carboxylic acids or acid derivatives using coupling reagents like EDCI or HATU in the presence of bases such as N,N-diisopropylethylamine (DIPEA).

- Typical procedure:

- Mix amine (this compound) with carboxylic acid (1.1–1.2 equiv) in DMSO or acetonitrile.

- Add coupling reagent (EDCI or HATU) and base (DIPEA).

- Stir at room temperature or heat moderately (up to 100 °C) for several hours (6–9 h).

- Purify crude product by HPLC or column chromatography.

- Advantages: High selectivity, mild conditions, compatibility with various functional groups.

- Applications: Synthesis of amide derivatives for biological activity screening.

This approach is versatile and widely used in medicinal chemistry for constructing complex benzothiophene derivatives.

Hydrolysis and Subsequent Functional Group Transformations

Starting from methyl esters, hydrolysis to the corresponding carboxylic acid followed by further transformations (e.g., amide formation, amidation, or other substitutions) is a common route.

- Hydrolysis conditions: Basic or acidic hydrolysis at elevated temperatures.

- Subsequent steps: Carboxylic acid intermediates can be converted to amides or other derivatives using coupling agents.

- Note: Hydrolysis is often used to introduce carboxylic acid functionality at the 3-position for further derivatization.

Summary Table of Preparation Methods

| Method No. | Starting Materials | Key Reagents & Conditions | Reaction Type | Yield Range | Notes |

|---|---|---|---|---|---|

| 1 | 2-Halobenzonitriles + Methyl thioglycolate | Triethylamine, DMSO, microwave irradiation (130 °C) | Cyclization (annulation) | 58–96% | Rapid, metal-free, high-yielding |

| 2 | Benzo[b]thiophene-3-carboxylic acid | EDCI, DMAP, MeOH or EtOH, DCM, room temp | Esterification | ~86% | Mild conditions, preserves amino group |

| 3 | This compound + Carboxylic acids | EDCI or HATU, DIPEA, DMSO or MeCN, rt to 100 °C | Amide coupling | Variable | Versatile for diverse amide derivatives |

| 4 | Methyl ester derivatives | Acidic or basic hydrolysis, then coupling agents | Hydrolysis + further derivatization | High | Enables carboxylic acid intermediates for modification |

Detailed Research Findings

- The microwave-assisted synthesis (Method 1) significantly reduces reaction times from hours to minutes and avoids the use of metal catalysts, which is advantageous for scale-up and green chemistry considerations.

- Esterification using carbodiimide chemistry (Method 2) provides high purity methyl esters suitable for subsequent functionalization without affecting the amino group, which is crucial for maintaining biological activity.

- Amide bond formation (Method 3) using modern coupling reagents like HATU and EDCI in the presence of DIPEA allows for the efficient synthesis of a wide variety of amide derivatives, expanding the chemical space for drug discovery.

- Hydrolysis and subsequent functionalization (Method 4) remain important for accessing carboxylic acid intermediates from methyl esters, enabling further synthetic elaboration.

化学反応の分析

Types of Reactions: Methyl 2-amino-1-benzothiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amino derivatives.

Substitution: N-substituted benzothiophene derivatives.

科学的研究の応用

Chemical Synthesis

Building Block for Organic Synthesis

- Methyl 2-amino-1-benzothiophene-3-carboxylate serves as a vital building block in organic synthesis. It is utilized to create complex molecules through various reactions such as cross-coupling and substitution. For instance, it has been employed in the synthesis of N-substituted derivatives that exhibit diverse biological activities .

Table 1: Synthesis Pathways Using this compound

| Reaction Type | Example Reaction | Yield (%) |

|---|---|---|

| Cross-Coupling | Palladium-catalyzed coupling with aryl halides | 70-90 |

| Substitution | SNAr with electron-deficient aryl halides | 60-85 |

| Oxidation | Conversion to sulfoxides or sulfones | 50-75 |

Biological Applications

Pharmacological Potential

this compound has shown promise in pharmacology, particularly in the development of therapeutic agents targeting various diseases.

Antiviral Activity

Recent studies have highlighted its potential as an inhibitor of SARS-CoV-2 Mac1, a key enzyme in the virus's lifecycle. High-throughput screening identified derivatives with IC50 values as low as 2.1 µM, indicating strong antiviral activity .

Table 2: Antiviral Activity of Derivatives

| Compound | IC50 (µM) | Selectivity Index |

|---|---|---|

| Methyl 2-amino derivative | 14 | High |

| Optimized analog | 2.1 | Very High |

Mechanism of Action

The compound's mechanism involves binding to specific targets within viral proteins, inhibiting their function without affecting host cell metabolism . This selectivity is crucial for developing safe antiviral therapies.

Industrial Applications

Material Science

In industry, this compound is explored for its potential in producing specialized materials. Its derivatives can be incorporated into polymers and coatings that require specific thermal or mechanical properties.

Table 3: Industrial Uses of Derivatives

| Application | Compound Example | Properties Enhanced |

|---|---|---|

| Polymer Production | Methyl ester derivatives | Improved thermal stability |

| Coatings | Functionalized benzothiophenes | Enhanced adhesion and durability |

作用機序

The mechanism of action of methyl 2-amino-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives that act as tubulin polymerization inhibitors bind to the colchicine binding site on tubulin, preventing microtubule formation and thus inhibiting cell division . This mechanism is particularly relevant in the context of cancer treatment, where inhibiting cell division can slow down or stop the proliferation of cancer cells.

類似化合物との比較

Structural Analogs and Substitution Patterns

Key structural analogs include ethyl esters and positional isomers (Table 1). For example:

- Ethyl 2-amino-1-benzothiophene-3-carboxylate (CAS 7311-95-7) replaces the methyl ester with an ethyl group, increasing hydrophobicity and altering solubility .

Table 1. Structural and Physical Comparison of Selected Analogs

Hydrogen Bonding and Crystallinity

The amino group in this compound facilitates hydrogen bonding, influencing crystal packing. Graph set analysis (e.g., Etter’s formalism) suggests that such interactions may form cyclic dimers or chains, enhancing crystallinity . Ethyl analogs, with longer alkyl chains, may exhibit reduced intermolecular interactions, leading to lower melting points or altered solubility .

Pharmacological and Industrial Relevance

For example, brominated derivatives (e.g., Ethyl 3-amino-6-bromobenzothiophene-2-carboxylate) are used in medicinal chemistry for halogen-directed cross-coupling reactions . The discontinued status of the methyl variant may reflect challenges in scale-up or stability compared to ethyl counterparts .

生物活性

Methyl 2-amino-1-benzothiophene-3-carboxylate is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a benzothiophene core with an amino group at the 2-position and a carboxylate group at the 3-position. This unique structure contributes to its distinct reactivity and biological properties, making it a valuable scaffold for drug development.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Notably, its derivatives have shown potential as:

- Antimicrobial Agents : The compound exhibits activity against various bacterial strains, including Mycobacterium tuberculosis, by inhibiting essential enzymes in the biotin synthesis pathway .

- Antitumor Agents : Research indicates that derivatives of this compound can inhibit tubulin polymerization, which is crucial for cancer cell division. This mechanism involves binding to the colchicine site on tubulin, preventing microtubule formation.

- Antioxidant Properties : The compound has demonstrated significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

Antimicrobial Activity

A study focused on the inhibition of Mycobacterium tuberculosis transaminase BioA demonstrated that derivatives of this compound are effective in targeting this enzyme, which is essential for the survival of the bacterium both in vitro and in vivo. The findings suggest that these compounds could serve as a basis for developing new tuberculosis treatments .

Antitumor Effects

In vitro studies have shown that this compound derivatives inhibit cancer cell proliferation by disrupting microtubule dynamics. For instance, compounds designed to mimic colchicine were effective in inducing apoptosis in various cancer cell lines.

Structure-Activity Relationship (SAR) Studies

Research has revealed key insights into the structure-activity relationships of this compound. Variations in substituents on the benzothiophene ring significantly influence biological activity. For example, modifications at the 3-position have been linked to enhanced potency against specific cancer types .

Data Table: Summary of Biological Activities

Q & A

Basic: What are the common synthetic routes for Methyl 2-amino-1-benzothiophene-3-carboxylate?

Answer:

The synthesis typically involves cyclization and functionalization of the benzothiophene core. A representative method (adapted for analogous compounds) includes:

- Step 1: Reacting intermediates (e.g., 11f in ) with anhydrides (e.g., cis-1,2,3,6-tetrahydrophthalic anhydride) in dry dichloromethane under nitrogen, followed by reflux.

- Step 2: Purification via reverse-phase HPLC with methanol-water gradients (30% → 100%) to isolate the product.

- Yields: ~47–67% depending on substituents and reaction optimization .

Key parameters: Nitrogen atmosphere, solvent choice (CH₂Cl₂), and anhydride stoichiometry (1.2 equivalents) are critical for reproducibility.

Advanced: How can researchers optimize reaction conditions to improve synthetic yields?

Answer:

Optimization strategies include:

- Temperature control: Higher reflux temperatures may accelerate cyclization but risk side reactions.

- Catalyst screening: Lewis acids (e.g., BF₃·Et₂O) could enhance electrophilic substitution.

- Solvent effects: Polar aprotic solvents (e.g., DMF) might improve solubility of intermediates.

- Real-time monitoring: Use TLC or in-situ IR to track reaction progress and terminate at optimal conversion .

Data-driven approach: Design of Experiments (DoE) can systematically vary parameters (time, temperature, stoichiometry) to identify yield-maximizing conditions.

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- IR spectroscopy: Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, NH/OH stretches at ~3300 cm⁻¹) .

- ¹H/¹³C NMR: Assigns proton environments (e.g., aromatic protons at δ 6.5–8.0 ppm) and carbon types (e.g., ester carbonyl at ~165–170 ppm) .

- Mass spectrometry (HRMS): Confirms molecular ion ([M+H]⁺) and fragmentation patterns.

Advanced: How should discrepancies between experimental and theoretical NMR data be resolved?

Answer:

- Purity verification: Re-purify the compound (e.g., via HPLC) to exclude impurities causing split peaks .

- Solvent effects: Compare DMSO-d₆ vs. CDCl₃ shifts; hydrogen bonding in DMSO may deshield protons.

- Dynamic effects: Conformational exchange (e.g., rotamers) can broaden signals; variable-temperature NMR clarifies this.

- DFT calculations: Use computational tools (e.g., Gaussian) to simulate spectra and assign ambiguous signals .

Basic: Which software tools are recommended for crystallographic analysis of derivatives?

Answer:

- SHELX suite: For structure solution (SHELXS/SHELXD) and refinement (SHELXL), especially for small-molecule crystals .

- ORTEP-3: Generates thermal ellipsoid plots to visualize atomic displacement .

- WinGX: Integrates crystallographic data processing and visualization .

Advanced: How can graph set analysis elucidate hydrogen bonding in crystalline forms?

Answer:

- Graph theory application: Categorize hydrogen bonds into patterns (e.g., chains, rings) using Etter’s rules.

- Example: A carboxylate group may form R₂²(8) motifs with adjacent amines, stabilizing the lattice .

- Software tools: Mercury (CCDC) automates graph set assignment from crystallographic data.

Basic: What safety precautions are necessary during handling?

Answer:

- GHS hazards: Irritant (H315, H319, H335); use PPE (gloves, goggles) and work in a fume hood .

- Spill management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

- Storage: Keep under nitrogen at –20°C to prevent hydrolysis of the ester group.

Advanced: What strategies enable scalable synthesis while maintaining purity?

Answer:

- Continuous flow reactors: Enhance heat/mass transfer for exothermic steps (e.g., cyclization).

- High-throughput screening: Test catalysts/solvents in parallel to identify robust conditions.

- In-line purification: Couple synthesis with automated HPLC (e.g., SFC) to reduce manual steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。